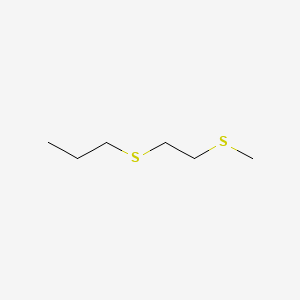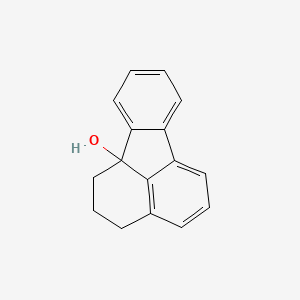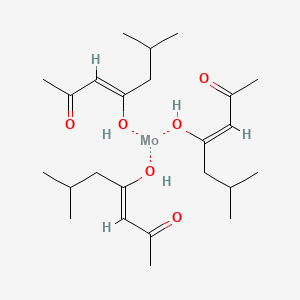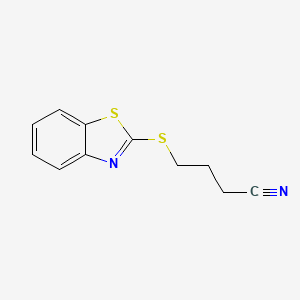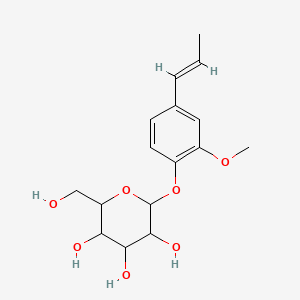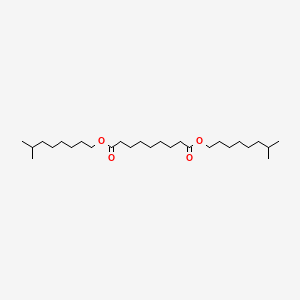
N,N-Dimethylaminoethylnitrosoethylurea, nitrite salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CCRIS 5438, also known as AZD5438, is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. Cyclin-dependent kinases are crucial regulators of the cell cycle, and their dysregulation is often associated with cancer. AZD5438 has shown significant antiproliferative activity in various human tumor cell lines, making it a promising candidate for cancer therapy .
Méthodes De Préparation
The synthesis of AZD5438 involves multiple steps, starting with the preparation of the core pyrimidine structure. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a series of condensation reactions involving appropriate starting materials.
Substitution Reactions: Various substituents are introduced to the pyrimidine core through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods for AZD5438 would likely involve scaling up these synthetic routes while ensuring the reaction conditions are optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
AZD5438 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of AZD5438.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
AZD5438 has a wide range of scientific research applications, including:
Cancer Research: Due to its ability to inhibit cyclin-dependent kinases, AZD5438 is extensively studied for its potential in cancer therapy.
Neuroprotection: Research has shown that AZD5438 can protect human neurons from mitochondrial toxins, making it a potential candidate for neurodegenerative disease research.
Cell Cycle Studies: AZD5438 is used to study the cell cycle and the role of cyclin-dependent kinases in cell proliferation and apoptosis.
Mécanisme D'action
AZD5438 exerts its effects by inhibiting cyclin-dependent kinases 1, 2, and 9. These kinases play a crucial role in regulating the cell cycle. By inhibiting these kinases, AZD5438 disrupts the phosphorylation of key substrates involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, AZD5438 has been shown to modulate mitochondrial activity and protect neurons from mitochondrial toxins .
Comparaison Avec Des Composés Similaires
AZD5438 is unique in its ability to inhibit multiple cyclin-dependent kinases with high potency. Similar compounds include:
Kenpaullone: Another CDK inhibitor that also targets GSK-3α/β.
Alsterpaullone: A CDK and GSK-3 inhibitor with neuroprotective properties.
AT7519: A CDK inhibitor that has shown efficacy in various cancer models.
Compared to these compounds, AZD5438 has demonstrated a broader range of activity and higher potency in inhibiting CDKs, making it a valuable tool in both cancer and neurodegenerative disease research .
Propriétés
Numéro CAS |
142713-78-8 |
|---|---|
Formule moléculaire |
C8H18N4O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
[2-(dimethylamino)ethyl-formylcarbamoyl]-ethylazanium;nitrite |
InChI |
InChI=1S/C8H17N3O2.HNO2/c1-4-9-8(13)11(7-12)6-5-10(2)3;2-1-3/h7H,4-6H2,1-3H3,(H,9,13);(H,2,3) |
Clé InChI |
BYZLOSWIISDMQY-UHFFFAOYSA-N |
SMILES canonique |
CC[NH2+]C(=O)N(CCN(C)C)C=O.N(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


